

Structural Analysis of AZD6564 Binding to Plasmin: A Technical Guide

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Compound of Interest

Compound Name: AZD6564

Cat. No.: B15576626

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Abstract

AZD6564 is a novel, orally active inhibitor of fibrinolysis that acts by disrupting the interaction between plasminogen and fibrin. This technical guide provides a detailed overview of the structural basis of **AZD6564**'s mechanism of action, focusing on its binding to the kringle domains of plasminogen. While direct quantitative binding data for **AZD6564** is not extensively available in the public domain, this document synthesizes information from the primary literature, including functional inhibition data and crystallographic data of a closely related analog, to provide a comprehensive understanding of its binding characteristics. This guide also includes detailed, generalized protocols for key experimental techniques used in such structural and binding analyses.

Introduction: The Fibrinolytic System and the Role of Plasmin

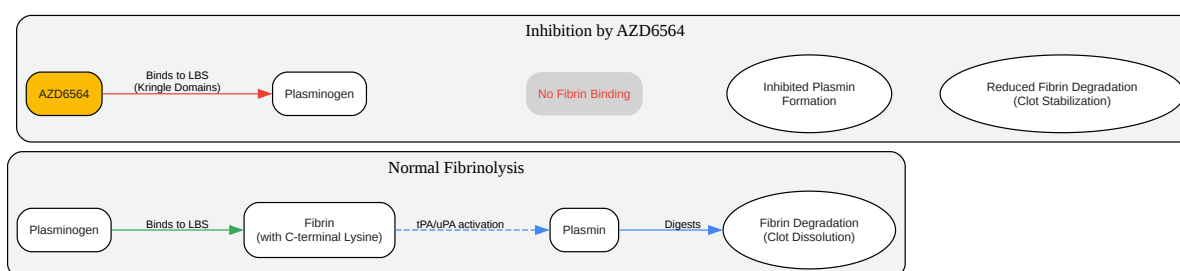
The fibrinolytic system is a crucial physiological process responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency after wound healing. The primary enzyme in this cascade is plasmin, a serine protease that is converted from its zymogen form, plasminogen, by tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA).^[1]

The localization and activation of plasminogen on the fibrin surface are mediated by lysine-binding sites (LBS) located within its five kringle domains (K1-K5).[1] These LBSs recognize and bind to C-terminal lysine residues on fibrin, a critical protein-protein interaction for efficient fibrinolysis.[1]

AZD6564: Mechanism of Action

AZD6564 is a lysine mimetic that contains an isoxazalone as a carboxylic acid isostere.[1][2] It functions as a fibrinolysis inhibitor by competitively binding to the LBSs on the kringle domains of plasminogen.[1][2] This action prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin and subsequent fibrin degradation.[1][2] The primary target for this interaction is the Kringle 1 (K1) domain, which is the most exposed and readily available for ligand binding in the native, closed conformation of plasminogen.[1][3]

Signaling Pathway of Fibrinolysis Inhibition by AZD6564



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Figure 1: Mechanism of Fibrinolysis Inhibition by **AZD6564**.

Quantitative Data

While direct binding affinity data (e.g., K_d , K_i) for **AZD6564** to purified plasminogen are not readily available in the peer-reviewed literature, the primary publication reports a key functional

potency value.[\[1\]](#)[\[2\]](#)

| Compound | Assay | Parameter | Value (μM) |
|-----------------------|----------------------------|-----------|--|
| AZD6564 | Human Plasma Clot Lysis | IC50 | 0.44 [1] [2] |
| Tranexamic Acid (TXA) | Glu-plasminogen K1 binding | Kd | 1.1 [1] |
| Tranexamic Acid (TXA) | Lys-plasminogen K1 binding | Kd | 2.2 [1] |
| Tranexamic Acid (TXA) | Lys-plasminogen K4 binding | Kd | 36 [1] |

Table 1: Potency and Comparative Binding Data.

Structural Analysis of Binding

The structural basis for the binding of this class of inhibitors to the plasminogen Kringle 1 (K1) domain has been elucidated by X-ray crystallography of a close analog of **AZD6564** (compound 17 from the discovery publication). The coordinates for this structure are deposited in the Protein Data Bank under the accession code 4CIK.[\[1\]](#)[\[4\]](#)

The analysis of the 4CIK structure reveals the key interactions within the lysine-binding site of the K1 domain. The inhibitor binds in a zwitterionic form, with the isoxazalone ring mimicking the carboxylate group of lysine and the piperidine nitrogen mimicking the amino group.

Key Interactions in the Kringle 1 Binding Site (PDB: 4CIK)

| Interacting Residue in K1 | Interaction Type | Ligand Moiety Involved |
|---------------------------|----------------------|---------------------------------|
| Arg34, Arg70 | Salt Bridge / H-Bond | Isoxazalone (carboxylate mimic) |
| Asp54, Asp56 | Salt Bridge / H-Bond | Piperidine (amino mimic) |
| Trp61, Tyr71 | van der Waals | Piperidine and linker |

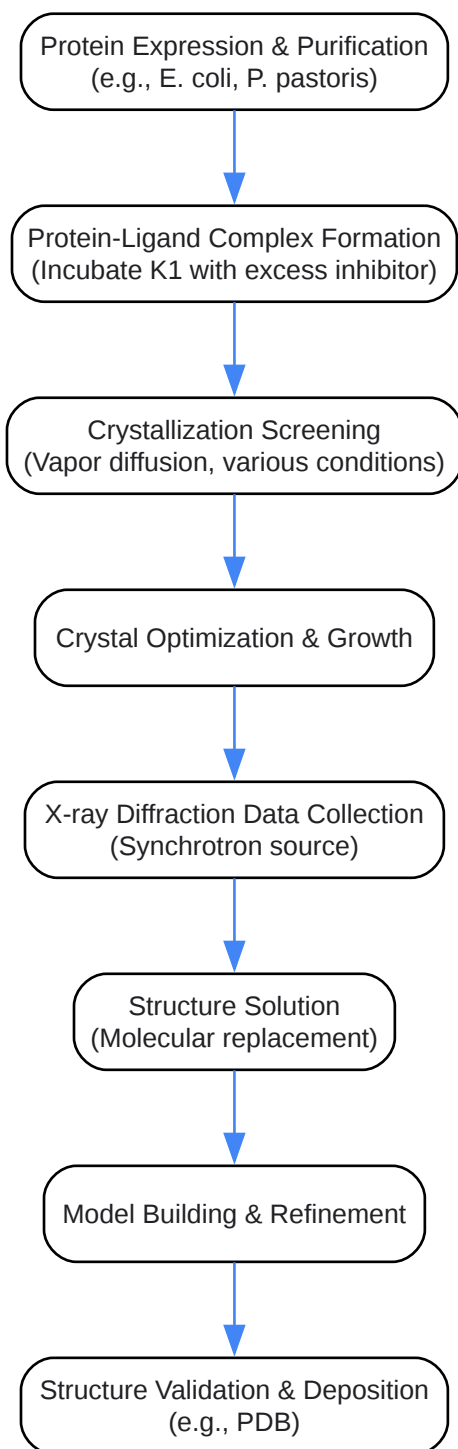
Table 2: Key Amino Acid Interactions with an **AZD6564** Analog in the Plasminogen K1 Domain.

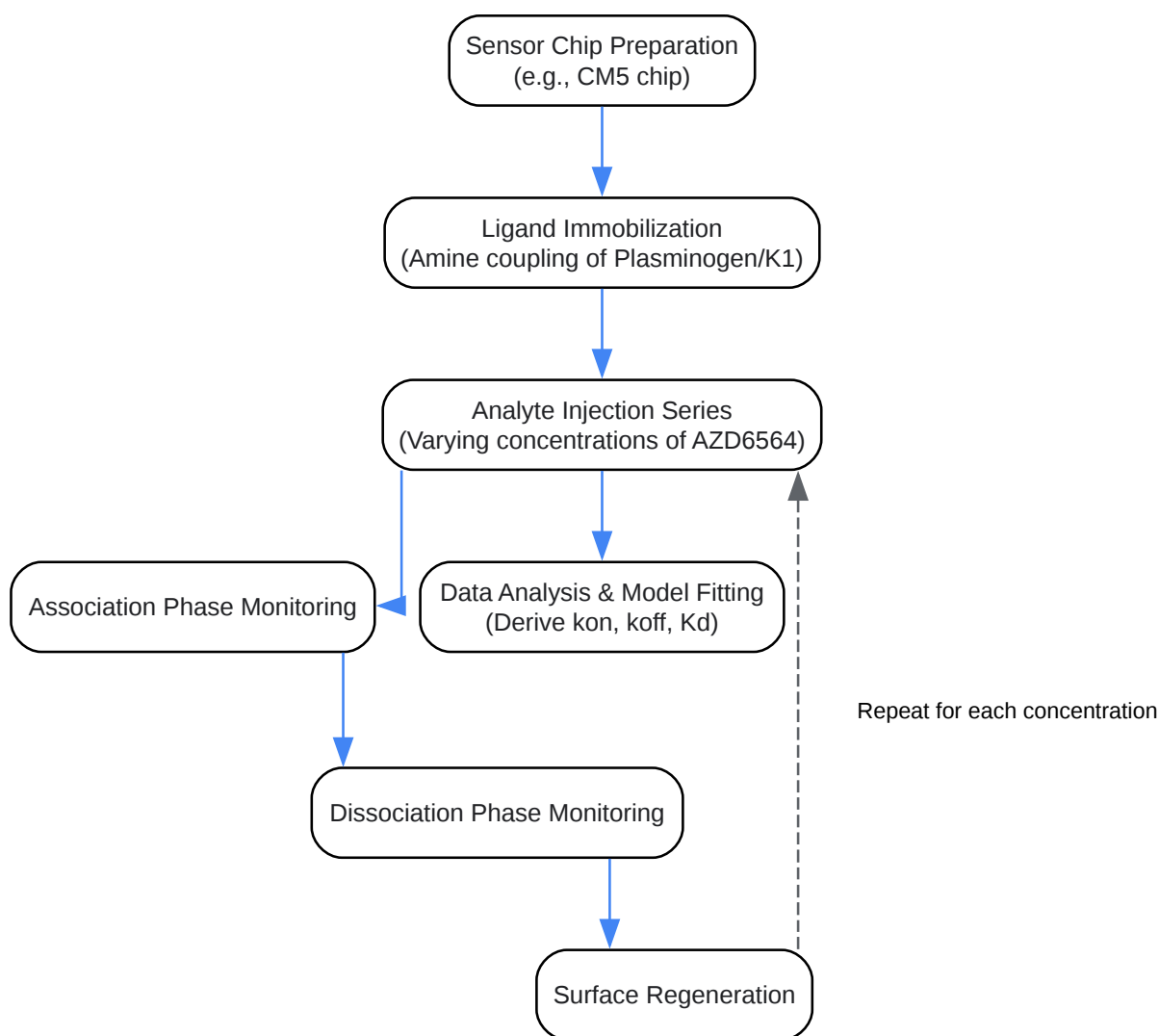
Experimental Protocols

Detailed experimental protocols for the specific analysis of **AZD6564** are proprietary. However, this section provides comprehensive, generalized protocols for the key techniques used to characterize such small molecule-protein interactions.

X-ray Crystallography of Plasminogen Kringle 1 with an Inhibitor

This protocol outlines the typical steps for determining the crystal structure of the plasminogen K1 domain in complex with a small molecule inhibitor like **AZD6564**.





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